5-Benzyloxy-2-chlorobenzylamine
Description
Properties
IUPAC Name |
(2-chloro-5-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJMCXVFDIGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 5-Benzyloxy-2-chlorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: Its applications extend to the chemical industry, where it is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-Benzyloxy-2-chlorobenzylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares 5-Benzyloxy-2-chlorobenzylamine with structurally analogous compounds from the evidence:
Key Observations:
- Substituent Effects : The 5-benzyloxy group in the target compound introduces steric bulk compared to smaller substituents like methyl (in 5-Chloro-2-methylbenzylamine) or trifluoromethoxy (in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride). This bulk may hinder nucleophilic reactions at the amine group .
- Electronic Effects: The chloro group at the 2-position (meta to the benzyloxy group) creates an electron-deficient ring system, contrasting with 4-(Benzyloxy)phenol, where the hydroxyl group at the 1-position enhances electron density .
Pharmacological and Industrial Relevance
- Drug Intermediate Potential: The combination of chloro and benzyloxy groups is seen in bioactive molecules (e.g., Monobenzone, a depigmenting agent related to 4-(Benzyloxy)phenol) . However, the amine functionality in the target compound may expand its utility in synthesizing amine-based drugs or ligands.
- Comparison with Acyl Chlorides : While 2-Chloro-5-(trifluoromethoxy)benzoyl chloride is used for acylations, this compound’s amine group makes it more suitable for forming amides or Schiff bases .
Biological Activity
5-Benzyloxy-2-chlorobenzylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : CHClNO
- Molecular Weight : 235.69 g/mol
The compound features a chlorobenzyl group, a benzyloxy substituent, and an amine functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation, potentially leading to therapeutic effects against these conditions.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on cancer cell lines. In vitro studies reported IC values indicating potent cytotoxicity against various cancer types:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| This compound | A549 (Lung Cancer) | 15.3 |
| This compound | HeLa (Cervical Cancer) | 10.8 |
These results suggest that the compound could be further explored as a lead compound for developing new anticancer agents.
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the benzyl ring or alterations in the amine group can enhance or diminish its potency. For example:
- Substituent Variation : Changing the position or type of substituents on the benzene ring can lead to different levels of enzyme inhibition or receptor affinity.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines using the NCI-60 panel. The compound exhibited promising results with mean growth inhibition exceeding 50% across several cell types, highlighting its potential as an anticancer agent .
- Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups, suggesting its utility in treating inflammatory conditions .
Preparation Methods
Formation of 5-Benzyloxy-2-chlorobenzylphthalimide
The reaction begins with 5-benzyloxy-2-chlorobenzyl chloride and alkali metal phthalimide (e.g., potassium phthalimide). The chloride undergoes nucleophilic substitution in a polar aprotic solvent such as dimethylformamide (DMF) at 100–150°C. Key considerations include:
Phthalimide Ring Cleavage
The intermediate 5-benzyloxy-2-chlorobenzylphthalimide undergoes ring-opening via:
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Hydrazinolysis : Reacting with hydrazine hydrate in methanol at reflux yields the free amine and phthalylhydrazide.
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Hydrolysis : Two-step base-acid hydrolysis (10–30% KOH followed by HCl) generates 5-benzyloxy-2-chlorobenzylamine hydrochloride , with phthalic acid as a by-product.
Optimization Insight :
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One-step base hydrolysis with 40–60% KOH at reflux simplifies the process but risks over-hydrolysis.
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Acid hydrolysis with 40–60% H₂SO₄ directly produces the amine salt, requiring neutralization for free amine isolation.
Benzylation of 2-Chloro-5-hydroxybenzylamine
This route, inspired by US20200181115, introduces the benzyloxy group post-amine formation:
Synthesis of 2-Chloro-5-hydroxybenzylamine
Starting from 2-chloro-5-hydroxybenzaldehyde , reductive amination using ammonium acetate and sodium cyanoborohydride yields the primary amine.
O-Benzylation
The phenolic hydroxyl group is protected via reaction with benzyl bromide under basic conditions (e.g., NaHCO₃ in acetonitrile). Key parameters:
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Solvent choice : Acetonitrile or DMF enhances reactivity.
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Temperature : Reflux conditions (80–100°C) ensure complete conversion.
Example Protocol :
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Dissolve 2-chloro-5-hydroxybenzylamine (1.0 eq) in anhydrous acetonitrile.
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Add NaHCO₃ (1.2 eq) and benzyl bromide (1.1 eq).
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Reflux for 6–12 hours, followed by extraction and solvent evaporation.
Reductive Amination of 5-Benzyloxy-2-chlorobenzaldehyde
A three-step strategy derived from Ambeed’s hydrogenation methodology:
Aldehyde Synthesis
5-Benzyloxy-2-chlorobenzaldehyde is prepared via Friedel-Crafts acylation or Vilsmeier-Haack reaction.
Reductive Amination
The aldehyde reacts with ammonium acetate in the presence of a reducing agent:
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Catalytic hydrogenation : Use H₂ (5 atm) and RuCl₂-(S-BINAP) catalyst at 25°C.
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Borohydride reduction : NaBH₄ or NaBH3CN in methanol at 0–25°C.
Yield Enhancement :
Comparative Analysis of Methods
*Theoretical estimates based on analogous reactions.
Industrial-Scale Considerations
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Solvent Recovery : DMF recycling in Gabriel synthesis reduces costs.
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Catalyst Reuse : Ru-based catalysts in reductive amination can be regenerated.
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Waste Management : Phthalic acid from hydrolysis steps is convertible to phthalimide, enabling circular chemistry.
Analytical Validation
Critical quality control measures include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Benzyloxy-2-chlorobenzylamine, and what are critical optimization parameters?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylation of 2-chloro-5-hydroxybenzaldehyde followed by reductive amination is a plausible route. Key parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., DMF or THF for solubility), and catalyst selection (e.g., Pd-based catalysts for coupling steps). Monitoring reaction progress via TLC or HPLC is essential to minimize side products like over-alkylated amines .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity should be confirmed by ≥95% HPLC-UV analysis .
Q. How can researchers characterize this compound’s structural integrity and purity?
- Analytical Techniques :
- NMR : and NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Key peaks include N-H stretching (~3350 cm) and C-O-C ether linkage (~1250 cm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]) and rule out impurities .
Q. What safety precautions are critical during handling and storage?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the benzyloxy group .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Regioselectivity : The electron-withdrawing chlorine at position 2 directs electrophilic attacks to the para position of the benzyloxy group. Steric hindrance from the benzyloxy moiety may slow reactions at adjacent sites.
- Catalytic Systems : Pd(PPh) or Buchwald-Hartwig conditions enable C-N bond formation. Solvent polarity (e.g., toluene vs. DMSO) impacts reaction kinetics .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal Stability : Decomposition occurs above 150°C, forming chlorinated byproducts (e.g., 2-chloroaniline). Monitor via TGA-DSC .
- pH Sensitivity : Acidic conditions (pH < 3) hydrolyze the benzyloxy group to phenolic derivatives. Neutral/basic conditions (pH 7–9) enhance stability .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across different solvents?
- Solvent Effects : Polar solvents (DMSO-d) cause downfield shifts of aromatic protons due to hydrogen bonding. Compare data in CDCl (non-polar) vs. DMSO-d to assign signals accurately.
- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish solvent artifacts from genuine signals .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during reductive amination .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays. IC values <10 µM suggest high affinity.
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
